molecular formula C20H24N2O B14679065 Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- CAS No. 36063-62-4

Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-

Cat. No.: B14679065
CAS No.: 36063-62-4
M. Wt: 308.4 g/mol
InChI Key: RKICQZIVZYDVKC-UHFFFAOYSA-N
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Description

Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is a complex organic compound with a unique structure that combines a piperidine ring with a tetrahydrocycloheptaquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

36063-62-4

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

piperidin-1-yl(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone

InChI

InChI=1S/C20H24N2O/c23-20(22-13-7-2-8-14-22)19-15-9-3-1-4-11-17(15)21-18-12-6-5-10-16(18)19/h5-6,10,12H,1-4,7-9,11,13-14H2

InChI Key

RKICQZIVZYDVKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)N4CCCCC4

Origin of Product

United States

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